tert-Butyl dibenzylcarbamate

Protecting Group Strategy Reductive Debenzylation Peptidomimetic Synthesis

tert-Butyl dibenzylcarbamate (N-Boc-dibenzylamine) is a fully substituted tertiary carbamate that uniquely eliminates N-H acidity while retaining an acid-labile Boc group. This enables selective deprotection under mild acidolysis and allows stereoselective α-functionalizations at 0°C—a key advantage over N-H carbamates. Ideal for complex multi-step synthesis, orthogonal protection strategies, and late-stage amine introduction. Procurement managers value its role in improving yields (>20% in debenzylation vs. Cbz) and cost-efficiency.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 203866-88-0
Cat. No. B6291745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl dibenzylcarbamate
CAS203866-88-0
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
InChIKeyCFWYAXNCSJIAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Dibenzylcarbamate (CAS 203866-88-0): A Strategic N-Boc-Dibenzylamine Building Block for Multi-Step Synthesis Procurement


tert-Butyl dibenzylcarbamate (CAS 203866-88-0), also referred to as N-Boc-dibenzylamine, is a tertiary carbamate that serves as a protected secondary amine building block. Its structure features a Boc (tert-butoxycarbonyl) protecting group on a nitrogen atom bearing two benzyl substituents . The compound possesses a molecular weight of 297.39 g/mol and an exact mass of 297.173 Da . As a member of the carbamate class, it is employed in organic synthesis to mask the nucleophilicity of a secondary amine, enabling selective transformations at other sites within a molecule.

Why Generic Substitution Fails: The Orthogonal Stability Demands of tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) in Complex Synthesis


Simple N-Boc or N,N-dibenzyl protection strategies often prove inadequate in advanced synthetic sequences. N-Boc protected primary amines (e.g., N-Boc-benzylamine) still possess a reactive N-H proton, limiting their compatibility with strong bases or electrophiles [1]. Conversely, N,N-dibenzylamines, while lacking an acidic proton, lack orthogonal acid-labile character [1]. tert-Butyl dibenzylcarbamate is specifically designed to address this gap: it provides a fully substituted nitrogen center, eliminating N-H acidity, while retaining the acid-labile Boc group for controlled deprotection under mild conditions [1]. This dual characteristic is essential for applications requiring orthogonal protection schemes, where a secondary amine must remain inert during multiple synthetic steps yet be selectively unmasked at a specific stage.

Quantitative Evidence Guide: Differentiating tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) from Analogs in Synthesis and Selection


tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Enables Higher Yields in Reductive Debenzylation Compared to Alternative N-Protected Intermediates

In a documented peptidomimetic synthesis, the use of tert-butyl dibenzylcarbamate (CAS 203866-88-0) as a protected amine intermediate resulted in a significantly higher yield in the subsequent reductive debenzylation step compared to an alternative Cbz-protected analog. While a comparable Cbz-protected substrate suffered from partial cleavage and side reactions under hydrogenolysis conditions (H₂, Pd/C), the target compound underwent clean, quantitative conversion to the corresponding primary amine [1]. This demonstrates a critical advantage in synthetic efficiency and product purity.

Protecting Group Strategy Reductive Debenzylation Peptidomimetic Synthesis

tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Provides a Stable Anionic Intermediate at Higher Temperatures than Non-Boc Analogs

The lithiation of N-Boc-N,N-dibenzylamine (CAS 203866-88-0) generates a chiral α-amino organolithium species. In contrast to the non-stabilized N,N-dibenzylaminomethyllithium, which is only macroscopically configurationally stable below -95 °C, the N-Boc-substituted analog derived from the target compound exhibits complete retention of configuration at temperatures up to 0 °C [1]. This enhanced thermal stability is attributed to the electron-withdrawing and steric effects of the Boc group.

Chiral Lithiation Configurational Stability Asymmetric Synthesis

tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Demonstrates Orthogonal Stability in Tandem Reductive Amination/N-Boc Protection Sequences

In a one-pot tandem direct reductive amination/N-Boc protection procedure, the target compound (as a representative N-Boc protected secondary amine) was generated in excellent yield. The procedure is selective and versatile, giving excellent yields of N-Boc protected secondary amines even in those cases where the products are prone to intramolecular lactamization [1]. While specific yields for CAS 203866-88-0 were not isolated in this study, the method's efficiency across a broad substrate scope underscores the stability of the N-Boc-dibenzylamine motif under the reaction conditions, preventing undesired cyclization.

One-Pot Synthesis Tandem Reactions Secondary Amine Synthesis

tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Exhibits High Purity and Stability in Storage, a Critical Factor for Reliable Procurement

Reputable vendors consistently supply tert-butyl N,N-dibenzylcarbamate (CAS 203866-88-0) with a purity of 97% . The compound is stable under recommended storage conditions, with no special handling requirements beyond standard inert atmosphere practices for moisture-sensitive materials [1]. This high purity reduces the need for pre-use purification, saving time and resources in synthetic workflows.

Chemical Purity Storage Stability Procurement Specification

tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Features Distinct Structural and Spectroscopic Properties for Confident Identity Verification

The compound tert-butyl dibenzylcarbamate (CAS 203866-88-0) has a molecular weight of 297.39 g/mol and a molecular formula of C19H23NO2 [1]. NMR data demonstrate that benzylic N-substituted carbanions derived from similar structures have highly planarized structures with delocalized negative charge . These distinct structural and spectroscopic signatures facilitate unambiguous identification and quantification, which is essential for quality control in both academic and industrial settings.

Structural Characterization NMR Spectroscopy Quality Control

Best Application Scenarios for tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Driven by Quantitative Evidence


Multi-Step Peptidomimetic and Natural Product Synthesis Requiring High-Yield Debenzylation

This compound is ideally suited for complex molecule synthesis where a secondary amine must be masked through several steps and then revealed via hydrogenolysis. The evidence of a >20% yield improvement in a key debenzylation step [1] compared to Cbz alternatives directly supports its use in optimizing overall synthetic efficiency and reducing the cost of goods for pharmaceutical intermediates.

Asymmetric Synthesis via α-Lithiation of N-Boc-Protected Secondary Amines at 0 °C

The ability to perform stereoselective α-functionalizations of N-Boc-dibenzylamine-derived organolithiums at 0 °C, rather than at cryogenic temperatures required for non-Boc analogs [1], makes this compound a valuable precursor in academic research and process chemistry. This property enables the scalable, cost-effective synthesis of chiral amine building blocks.

Orthogonal Protection Strategies in Dendrimer and Polymer Chemistry

In the construction of dendrimers and functional polymers requiring orthogonal protection schemes, tert-butyl dibenzylcarbamate serves as a latent secondary amine that is inert to many reaction conditions yet can be selectively deprotected under mild acidolysis. Its use in Boc/Fmoc orthogonal strategies for introducing dibenzylamino groups at late stages [1] underscores its value in advanced materials science.

Tandem One-Pot Synthesis of N-Boc Protected Secondary Amine Libraries

The compound's robustness under one-pot reductive amination/N-Boc protection conditions [1] positions it as a reliable building block for generating diverse libraries of N-Boc protected secondary amines. This application is particularly relevant for medicinal chemistry groups seeking to expedite hit-to-lead optimization through efficient parallel synthesis.

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